An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS No. 1017778-98-1)
An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)benzaldehyde (CAS No. 1017778-98-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Versatile Building Block in Modern Chemistry
2-Methoxy-6-(trifluoromethyl)benzaldehyde, bearing the CAS number 1017778-98-1, is a uniquely substituted aromatic aldehyde that has emerged as a significant building block in synthetic and medicinal chemistry. The strategic placement of a methoxy group and a trifluoromethyl group ortho to the aldehyde functionality imparts a distinct electronic and steric profile. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of this compound, from its synthesis and physicochemical properties to its reactivity and applications, with a particular focus on its role in the creation of novel bioactive molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is fundamental to its application in research and development.
Physical Properties
| Property | Value | Source |
| CAS Number | 1017778-98-1 | N/A |
| Molecular Formula | C₉H₇F₃O₂ | N/A |
| Molecular Weight | 204.15 g/mol | N/A |
| Appearance | Solid-Crystals | |
| Boiling Point | 46-49 °C | |
| Storage Temperature | Ambient Temperature |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons (a singlet around 3.9-4.1 ppm), and the aldehyde proton (a singlet in the downfield region, typically 9.8-10.5 ppm). The coupling patterns of the aromatic protons will be influenced by the substitution pattern.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the aldehyde (typically in the 185-195 ppm region), the aromatic carbons (with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling), and the methoxy carbon (around 55-60 ppm).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically found in the range of 1690-1715 cm⁻¹.[2] Other significant peaks will correspond to C-H stretching of the aromatic ring and the methyl group, C-O stretching of the methoxy group, and the strong C-F stretching vibrations of the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 204.15). Fragmentation patterns will likely involve the loss of the formyl group (CHO), the methoxy group (OCH₃), and potentially rearrangements involving the trifluoromethyl group.
Synthesis and Manufacturing
The synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde can be approached through several strategic pathways, often involving the introduction of the key functional groups onto a pre-existing benzene ring. While a specific, publicly detailed experimental protocol for this exact molecule is not widespread, a plausible and efficient synthetic route can be designed based on established organic chemistry principles and published methods for analogous compounds.
Retrosynthetic Analysis
A logical retrosynthetic approach would involve the formylation of a suitable precursor, such as 1-methoxy-3-(trifluoromethyl)benzene.
Caption: Retrosynthetic approach for 2-Methoxy-6-(trifluoromethyl)benzaldehyde.
Proposed Synthetic Protocol: Ortho-Lithiation Followed by Formylation
This method offers high regioselectivity due to the directing effect of the methoxy group.
Step 1: Ortho-Lithiation of 1-Methoxy-3-(trifluoromethyl)benzene
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 1-methoxy-3-(trifluoromethyl)benzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-Butyllithium: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq.) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation. The methoxy group directs the lithiation to the ortho position.
Step 2: Formylation with N,N-Dimethylformamide (DMF)
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Addition of DMF: To the freshly prepared organolithium species, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise, again keeping the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
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Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 2-Methoxy-6-(trifluoromethyl)benzaldehyde.
Caption: Experimental workflow for the synthesis of 2-Methoxy-6-(trifluoromethyl)benzaldehyde.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-Methoxy-6-(trifluoromethyl)benzaldehyde is governed by the interplay of its three functional groups. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.[3] This is a key feature that drives its utility in a variety of chemical transformations.
Nucleophilic Addition Reactions
The aldehyde functionality readily undergoes nucleophilic addition reactions with a wide range of nucleophiles, including organometallics (Grignard and organolithium reagents), enolates, and cyanide. These reactions are fundamental for carbon-carbon bond formation and the construction of more complex molecular architectures.
Reductive Amination
2-Methoxy-6-(trifluoromethyl)benzaldehyde is an excellent substrate for reductive amination, a powerful method for synthesizing amines. The initial reaction with a primary or secondary amine forms an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This transformation is widely used in the synthesis of pharmaceutical intermediates.
Wittig and Horner-Wadsworth-Emmons Reactions
The aldehyde can be efficiently converted to alkenes with controlled stereochemistry using the Wittig reaction or its variants like the Horner-Wadsworth-Emmons olefination. These reactions are invaluable for the synthesis of complex natural products and drug candidates.
Multi-component Reactions
The activated nature of the aldehyde makes it a suitable component in multi-component reactions, such as the Biginelli or Hantzsch reactions, which allow for the rapid assembly of complex heterocyclic structures from simple starting materials.[4]
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of the trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates.[5] This group can improve metabolic stability, increase lipophilicity (which can aid in crossing biological membranes), and enhance binding affinity to target proteins.[6]
While specific, publicly disclosed drug candidates synthesized directly from 2-Methoxy-6-(trifluoromethyl)benzaldehyde are not extensively documented, its structural motifs are present in various bioactive molecules. Its utility as a building block can be inferred from the synthesis of related compounds. For instance, trifluoromethyl-substituted benzaldehydes are key intermediates in the synthesis of various therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial compounds.[7]
The unique substitution pattern of 2-Methoxy-6-(trifluoromethyl)benzaldehyde makes it a valuable scaffold for the synthesis of novel heterocyclic compounds with potential biological activity. The combination of the methoxy and trifluoromethyl groups allows for fine-tuning of the electronic and steric properties of the final molecules, which is crucial for optimizing drug-target interactions.
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount when working with 2-Methoxy-6-(trifluoromethyl)benzaldehyde. Although a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from related compounds.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]
Potential Hazards (based on related compounds):
-
Skin and Eye Irritation: May cause skin and serious eye irritation.[10]
-
Respiratory Irritation: May cause respiratory irritation.[10]
In case of exposure, follow standard first-aid procedures and seek medical attention if necessary. Always consult the supplier's safety data sheet for the most up-to-date and specific safety information.
Conclusion and Future Outlook
2-Methoxy-6-(trifluoromethyl)benzaldehyde is a valuable and versatile building block with significant potential in organic synthesis and medicinal chemistry. Its unique electronic and steric properties, arising from the ortho-methoxy and trifluoromethyl substituents, make it an attractive starting material for the synthesis of complex and potentially bioactive molecules. Further exploration of its reactivity and its application in the development of novel therapeutic agents is a promising area for future research. As the demand for sophisticated and effective pharmaceuticals continues to grow, the importance of such specialized chemical intermediates is set to increase.
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